molecular formula C12H13BrFNO B8167508 (5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone

(5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8167508
M. Wt: 286.14 g/mol
InChI Key: XCUYVNXCRKHTPO-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone is a halogenated aromatic ketone featuring a phenyl ring substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at the 5-, 2-, and 4-positions, respectively. This compound is part of a broader class of phenyl(pyrrolidin-1-yl)methanones, which are studied for their crystallographic properties, reactivity, and applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(5-bromo-2-fluoro-4-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-8-6-11(14)9(7-10(8)13)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUYVNXCRKHTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination of Fluorinated Toluene Derivatives

The synthesis begins with the regioselective introduction of bromine onto a pre-functionalized aromatic ring. A demonstrated approach involves starting with 2-fluoro-4-methyltoluene, where bromination is directed by the electron-donating methyl group and electron-withdrawing fluorine atom. In a method analogous to Production Example 186 in source, 1-bromo-2-fluoro-4-methylbenzene is synthesized via iodination of 4-bromo-3-fluorotoluene. Treatment with n-butyllithium at -72°C followed by iodine quenching yields 3-fluoro-4-iodotoluene, which can undergo further halogen exchange or coupling reactions.

Electrophilic bromination of 2-fluoro-4-methylacetophenone represents another pathway. The ketone group acts as a meta-directing deactivator, while the methyl group directs bromination to the para position (C-5). Using bromine in the presence of FeBr₃ or AlBr₃, bromination occurs predominantly at C-5, yielding 5-bromo-2-fluoro-4-methylacetophenone.

Palladium-Catalyzed Coupling Reactions

Oxidation of Acetophenone Intermediates to Carboxylic Acids

Potassium Permanganate-Mediated Oxidation

The acetyl group in 5-bromo-2-fluoro-4-methylacetophenone is oxidized to a carboxylic acid using KMnO₄ under acidic conditions. This step converts the ketone to 5-bromo-2-fluoro-4-methylbenzoic acid, a critical intermediate. Reaction conditions typically involve refluxing in aqueous H₂SO₄ (5 N) for 6–8 hours, achieving yields of 70–85%.

Alternative Oxidizing Agents

In cases where KMnO₄ proves too harsh, milder oxidants like Jones reagent (CrO₃/H₂SO₄) or catalytic TEMPO with NaOCl may be employed. These methods offer better selectivity for substrates sensitive to over-oxidation, though yields may vary (60–75%).

Conversion of Carboxylic Acids to Pyrrolidine Amides

Acid Chloride Formation and Amidation

5-Bromo-2-fluoro-4-methylbenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to generate the corresponding acid chloride. Subsequent reaction with pyrrolidine in anhydrous dichloromethane, catalyzed by triethylamine, produces the target amide. This two-step process typically achieves an overall yield of 65–80%.

Reaction Scheme:

5-Bromo-2-fluoro-4-methylbenzoic acidSOCl2Acid chloridePyrrolidine(5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone\text{5-Bromo-2-fluoro-4-methylbenzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Pyrrolidine}} \text{(5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone}

One-Pot Amidation Using Coupling Reagents

Modern approaches utilize coupling agents such as HATU or EDCl with HOBt to directly convert carboxylic acids to amides. For example, 5-bromo-2-fluoro-4-methylbenzoic acid reacts with pyrrolidine in the presence of HATU and DIPEA in DMF, yielding the target compound in 75–85% efficiency.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using hexane/ethyl acetate gradients (5:1 to 3:1). Preparative thin-layer chromatography (prep-TLC) with petroleum ether:ethyl acetate (5:1) is employed for smaller-scale isolations, as demonstrated in source.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 2.32 (s, 3H, CH₃), 1.80–1.85 (m, 4H, pyrrolidine CH₂), 3.40–3.50 (m, 4H, pyrrolidine N-CH₂), 7.04 (dd, J = 8.8 Hz, 1H, aromatic), 7.50–7.57 (m, 1H, aromatic).

  • MS (ESI): m/z 314 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Stille Coupling → OxidationHalogenation, coupling, oxidation60–70High regioselectivityMulti-step, palladium cost
Direct Bromination → AmidationBromination, acid chloride formation65–80Fewer stepsHarsh oxidation conditions
One-Pot AmidationCoupling reagents75–85High efficiencyExpensive reagents

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methanone group can be involved in oxidation and reduction reactions, altering the oxidation state of the carbonyl carbon.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the methanone group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone is in drug development. The compound has been investigated for its potential as an antitumor agent . Research indicates that similar compounds with halogen substitutions exhibit significant anticancer activity by inhibiting specific pathways involved in tumor growth.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of derivatives based on similar scaffolds, demonstrating that fluorinated and brominated compounds can effectively inhibit cancer cell proliferation. For instance, derivatives showed IC50 values indicating potent activity against various cancer cell lines, such as breast and lung cancer cells .

The compound's structure suggests potential antimicrobial properties . Investigations into related compounds have shown that halogenated phenyl groups can enhance biological activity against bacterial strains.

Case Study: Antimicrobial Efficacy
A comparative study highlighted that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that (5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone may also possess such properties .

Chemical Synthesis

In organic synthesis, (5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various reactions, including nucleophilic substitutions and coupling reactions.

Table: Synthetic Routes

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles to form new compounds
Coupling ReactionsForms carbon-carbon bonds with other aryl halides

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronic Ester Moieties

A closely related compound, (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone (), replaces the bromo and fluoro substituents with a boronic ester group. This modification enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable as a synthetic intermediate. The boronic ester group enhances reactivity toward aryl halides, a feature absent in the bromo-fluoro analogue, which instead may undergo nucleophilic substitution or transition-metal-catalyzed coupling .

Key Structural Differences:

Compound Substituents Functional Group Reactivity
Target Compound 5-Br, 2-F, 4-CH₃ Pyrrolidinyl methanone Halogen-based coupling
Boronic Ester Analogue 4-Boronic ester, 2-CH₃ Boronic ester Suzuki coupling

Halogenated Phenyl Ethanones

Compounds such as 1-(4-Bromo-2-fluorophenyl)ethanone () share similar halogen substitution patterns but lack the pyrrolidinyl methanone group. These ethanones exhibit simpler structures and lower molecular weights, which correlate with differences in physical properties like melting points and solubility.

Bioactive Phenyl(pyrrolidin-1-yl)methanones

Derivatives like (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone () highlight the impact of polar substituents (e.g., -OH, -OCH₃) on bioactivity and crystallography. The hydroxyl and methoxy groups facilitate hydrogen bonding, influencing crystal packing and solubility.

Hydrogen Bonding Comparison:

Compound Substituents Hydrogen Bonding Potential
Target Compound 5-Br, 2-F, 4-CH₃ Weak (F is a poor H-bond acceptor)
Hydroxy-Methoxy Analogue 3-OH, 4-OCH₃ Strong (OH acts as H-bond donor)

Heterocyclic Variations

Compounds such as (2-Bromo-5-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone () introduce additional heterocycles (e.g., pyridine) to the pyrrolidine ring. The trifluoromethyl group further increases metabolic stability compared to the target compound’s methyl group .

Crystallographic and Physical Properties

Crystal structures of phenyl(pyrrolidin-1-yl)methanones () are often resolved using SHELX programs (). The target compound’s bromo and fluoro substituents likely induce dense crystal packing due to halogen-halogen interactions, whereas hydroxy/methoxy derivatives form extended H-bonded networks . Melting points for related compounds range from 223–226°C (), but data for the target compound remains unpublished.

Biological Activity

(5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. The unique arrangement of bromine, fluorine, and the pyrrolidinyl group on the methanone backbone may impart distinct chemical properties that could be leveraged in medicinal chemistry.

The compound's molecular formula is C12H13BrFNOC_{12}H_{13}BrFNO, with a molecular weight of approximately 284.14 g/mol. Its IUPAC name is (5-bromo-2-fluoro-4-methylphenyl)-pyrrolidin-1-ylmethanone, and it features a complex structure that allows for various interactions with biological targets.

The biological activity of (5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity. This modulation can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains. A comparative analysis of similar compounds demonstrates that halogen substituents, such as bromine and fluorine, enhance bioactivity by increasing lipophilicity, which facilitates membrane penetration.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameStructureSourceAntimicrobial Activity
HygrineHygrineErythroxylon truxillenseAntifungal, antitubercular
CuscohygrineCuscohygrineErythroxylon truxillenseAntifungal, antibacterial
6-(pyrrolidin-2-yl)DAPGDAPGPseudomonas protegens UP46Active against S. aureus

The Minimum Inhibitory Concentration (MIC) values for these compounds vary significantly, indicating differing levels of efficacy against Gram-positive and Gram-negative bacteria.

Case Studies

In vitro studies on pyrrolidine derivatives have demonstrated their capacity to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death. For example, the compound exhibited MIC values of 75 µg/mL against Bacillus subtilis and 125 µg/mL against Enterococcus faecalis, showcasing its potential as an antibacterial agent .

Another study highlighted the interaction of similar compounds with P-glycoprotein (P-gp), a crucial efflux pump in multidrug resistance. Compounds like (5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone may also influence P-gp activity, enhancing the bioavailability of co-administered drugs .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of (5-Bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone. The presence of halogen atoms typically enhances lipophilicity and electron-withdrawing effects, which are critical for binding affinity to biological targets.

Comparative Analysis

Comparative studies with structurally related compounds reveal that modifications in the substituent groups can lead to significant changes in biological activity. For instance, the introduction of different halogens or altering the alkyl chain length can optimize antimicrobial potency .

Q & A

Q. What are the recommended synthetic routes for preparing (5-bromo-2-fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone?

The synthesis of aryl-pyrrolidinyl methanones typically involves coupling a substituted aromatic acid chloride with pyrrolidine under anhydrous conditions. For example, analogous compounds are synthesized by reacting halogenated aromatic precursors (e.g., 5-bromo-2-fluoro-4-methylbenzoyl chloride) with pyrrolidine in the presence of a base like triethylamine or DIPEA. Reaction optimization may require inert atmospheres (N₂/Ar) and solvents such as dichloromethane or THF . Post-synthesis purification often employs column chromatography (e.g., silica gel with hexane/EtOAc gradients) or recrystallization .

Q. How is the compound characterized to confirm structural integrity and purity?

Characterization involves a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and pyrrolidine integration.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • HPLC (e.g., ≥98% purity, as in CDK inhibitor studies) to assess purity .
  • X-ray crystallography (if single crystals are obtained) using programs like SHELXL for refinement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening often includes:

  • Enzyme inhibition assays (e.g., kinases, proteases) using fluorogenic or colorimetric substrates.
  • Cellular viability assays (e.g., MTT, CellTiter-Glo) to assess cytotoxicity or antiproliferative effects.
  • Receptor binding studies (radioligand displacement) to identify potential targets .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction provides precise bond angles, torsion angles, and intermolecular interactions. For example, SHELXL refines hydrogen atom positions using riding models and validates thermal displacement parameters (Uiso/Ueq). This method confirmed the planar geometry of phenyl-pyrrolidinyl methanones in related structures, aiding in understanding conformational rigidity .

Q. What strategies address low solubility in aqueous media during in vitro assays?

Solubility enhancement methods include:

  • Prodrug modification (e.g., introducing phosphate or ester groups).
  • Co-solvent systems (DMSO/PEG-400/saline mixtures) at biocompatible concentrations.
  • Nanoparticle encapsulation (liposomes, polymeric micelles) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

SAR approaches involve:

  • Substituent variation : Replacing bromine with other halogens (e.g., Cl, I) or introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring.
  • Pyrrolidine modification : Testing N-alkylated analogs or replacing pyrrolidine with piperidine/morpholine to alter steric and electronic profiles.
  • Bioisosteric replacement : Swapping the ketone group with sulfone or amide moieties .

Q. How should researchers handle contradictory data between computational predictions and experimental results?

  • Re-validate computational models : Check DFT functional choices (e.g., B3LYP vs. M06-2X) and basis sets for accuracy.
  • Re-examine experimental conditions : Confirm reaction stoichiometry, solvent effects, and analytical calibration.
  • Cross-reference with analogous compounds : Compare with structurally similar methanones, such as (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, to identify trends .

Q. What crystallographic parameters indicate potential polymorphism in this compound?

Polymorphism risk is assessed via:

  • Unit cell metrics : Variations in a/b/c axes or angles between batches.
  • Packing diagrams : Hydrogen-bonding networks or π-π stacking differences.
  • Thermal analysis (DSC/TGA): Detect endo/exothermic events suggesting phase transitions .

Q. How can in silico docking predict binding modes to biological targets?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) uses:

  • Target preparation : Retrieve protein structures (PDB) and optimize protonation states.
  • Grid generation : Focus on active sites (e.g., ATP-binding pockets for kinases).
  • Pose scoring : Rank ligand conformations by binding energy (ΔG) and interaction patterns (H-bonds, hydrophobic contacts) .

Q. What analytical methods resolve diastereomeric mixtures formed during synthesis?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA gradients.
  • NMR chiral shift reagents : Europium complexes (e.g., Eu(hfc)₃) to split enantiomeric signals.
  • Crystallization-induced diastereomer resolution : Preferential crystallization of one isomer via seeding .

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